1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - 386264-51-3

1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-2860780
CAS Number: 386264-51-3
Molecular Formula: C11H11N3O3
Molecular Weight: 233.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Similar 1,2,3-triazole derivatives have demonstrated promising biological activities, including antibacterial [], antifungal [], antiviral [], and anticancer [] properties. The presence of the 3-methoxyphenyl group in this compound could potentially modulate its pharmacological properties and enhance its interaction with biological targets.
  • Materials Science: 1,2,3-Triazole derivatives have been explored as building blocks for metal-organic frameworks (MOFs) [], which are porous materials with potential applications in gas storage, catalysis, and sensing. The carboxylic acid group in this compound could serve as a linker for metal ions, facilitating MOF formation.

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound serves as a key starting material for synthesizing various 1,2,3-triazole derivatives, including those with potential antibacterial activity. Its crystal structure and hydrogen bonding patterns have been extensively studied.

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound is a versatile building block for synthesizing various heterocyclic compounds, particularly hydrazones. It has been used in reactions with benzofuran derivatives and indoline-2,3-dione to create new compounds with potential biological activities. Studies have also explored its potential as a corrosion inhibitor for iron in acidic environments.

(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanone

  • Compound Description: This series of compounds, denoted as 8(a-j), was synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Compounds with specific substituents on the piperazine ring, including 4-methylphenyl (8b), 4-methoxyphenyl (8c), 4-fluorophenyl (8d), 4-bromophenyl (8e), and 3-nitrophenyl (8f), exhibited significant bacterial growth inhibition.
  • Compound Description: These two compounds, denoted as I and II, have been investigated for their conformational properties and potential antiophidic activities. Their molecular and supramolecular structures were analyzed using X-ray diffraction, revealing two crystallographically different molecules (A and B) in the unit cell for both compounds. Hirshfeld surface analysis and DFT calculations were employed to explore intermolecular interactions and conformational changes in solution.

1-Anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: The crystal structure of this compound has been analyzed, highlighting the role of the water molecule in connecting molecules through N—H⋯O, O—H⋯O, and O—H⋯N interactions, forming a three-dimensional framework.
  • Compound Description: This compound was synthesized and studied for its structural and electronic properties using various computational methods. Theoretical calculations of IR, NMR, UV, and nonlinear optical properties were performed, along with an in silico ADME analysis to assess its physicochemical, pharmacokinetic, and drug-likeness properties.
  • Compound Description: These compounds were synthesized and investigated for their potential as antithrombotic agents. They represent a series of carboxylic acid and acid amide derivatives designed to improve activity and understand the structure-activity relationships.

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: The crystal structure of this compound was determined, revealing that the dihedral angle between the triazole and benzene ring planes is 84.80(2)°. The packing of molecules is stabilized by hydrogen bonds involving water molecules.
  • Compound Description: These two compounds have been studied for their crystal structures, revealing insights into their molecular conformations and intermolecular interactions. The monohydrate form exhibits a near-perpendicular arrangement of the triazole and phenyl rings, stabilized by hydrogen bonds involving water molecules.

Rufinamide and 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid

  • Compound Description: Rufinamide is an antiepileptic drug, while 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid is identified as its alkaline degradation product. Methods for determining Rufinamide in the presence of its degradation product were developed and validated.

5-Methyl-1-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Compound Description: This compound was synthesized as part of a study exploring the transformation of the amino group in 6-aminocoumarin. The synthesis involved converting the amino group into isothiocyanate and azide functionalities, ultimately leading to the formation of this triazole derivative.

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound was synthesized via a two-step process involving a click Dimroth reaction and subsequent acid amidation. Its crystal structure revealed the formation of homodimers through hydrogen bonding, further linked by C—H⋯O interactions into ribbons.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound was synthesized through a reaction involving a substituted pyrazole-4-carbaldehyde and 2,4,6-trichlorophenylhydrazine. The structure of the newly synthesized heterocycle was confirmed using X-ray diffraction and spectral analyses.
  • Compound Description: These complexes, represented by the general formula [Zn(L)2(H2O)2], where L denotes 1-substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid, have been synthesized and characterized. Characterization techniques included elemental analysis, FT-IR, and solid-state fluorescent emission spectroscopy. Single-crystal X-ray diffraction analysis revealed that the complexes exhibit a discrete nature, with Zn centers adopting a slightly distorted octahedral geometry.

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1, 2, 3-triazole-4-carboxamide derivatives

  • Compound Description: A series of these derivatives were synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by treatment with various amines. The synthesized compounds were characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry.

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Compound Description: This compound represents the first in a series of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids. It was synthesized using a two-step process starting from 1-azido-4-ethoxybenzene. Interestingly, in solution, this compound predominantly exists in its cyclic hemiacetal form (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one).

1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives

  • Compound Description: This class of compounds was identified as potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). These inhibitors exhibited favorable water solubility, and their structure-activity relationships were explored. These compounds demonstrated activity in modulating glycogen metabolism and stimulating intracellular β-catenin accumulation in whole-cell assays.
  • Compound Description: This compound, designed as an isosteric analog of the antiviral agent EICAR, was synthesized utilizing Pd(0)-catalyzed cross-coupling reactions. The synthesis involved coupling an iodinated intermediate with various alkynes to yield 5-alkynylated products, followed by methanolysis to obtain the target compound and its derivatives.

N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: Synthesized via an acid-catalyzed reaction between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde, this compound's structure was confirmed using various techniques, including IR, NMR, mass spectrometry, single-crystal X-ray diffraction, and microanalysis.

1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic Acids

  • Compound Description: A series of substituted 1H-1,2,3-triazole-4-carboxylic acids, where R represents various substituents, were synthesized using a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and either O- or S-nucleophiles. The reaction proceeded through a [3 + 2] cyclocondensation followed by nucleophilic substitution.
  • Compound Description: This study explored methods to synthesize 1H-1,2,3-triazole-4-carboxylic acid derivatives containing a hydrogenated pyridine fragment. The research involved evaluating various synthetic approaches, including the reduction of pyridinium salts, reactions with 4-piperidinone, and (het)arylation reactions of piperidine. The study successfully synthesized a range of 1- and 5-pyridinyl-1H-1,2,3-triazole-4-carboxylates, highlighting the potential for generating structurally diverse compound libraries for biological activity screening.

Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: The crystal structure of this compound was analyzed and reported.

Ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate

  • Compound Description: The crystal structure of this compound was determined.

Properties

CAS Number

386264-51-3

Product Name

1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(3-methoxyphenyl)-5-methyltriazole-4-carboxylic acid

Molecular Formula

C11H11N3O3

Molecular Weight

233.227

InChI

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,15,16)

InChI Key

GMCAEMVOKZCERW-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.